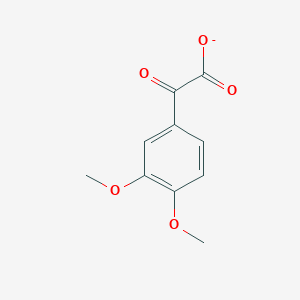

(3,4-Dimethoxyphenyl)(oxo)acetate

Descripción

(3,4-Dimethoxyphenyl)(oxo)acetate refers to a class of organic compounds featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, linked to an α-ketoacetate moiety. This structure serves as a versatile scaffold in medicinal chemistry and material science due to its electron-rich aromatic system and reactive carbonyl group. The ethyl ester derivative, Ethyl (3,4-dimethoxyphenyl)(oxo)acetate, is commonly utilized as a synthetic intermediate for pharmaceuticals, agrochemicals, and bioactive molecules . Its reactivity stems from the α-keto group, enabling participation in condensation, cyclization, and nucleophilic addition reactions .

Propiedades

Fórmula molecular |

C10H9O5- |

|---|---|

Peso molecular |

209.17 g/mol |

Nombre IUPAC |

2-(3,4-dimethoxyphenyl)-2-oxoacetate |

InChI |

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)/p-1 |

Clave InChI |

BMGOAOMKRNIFAM-UHFFFAOYSA-M |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(oxo)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

In an industrial setting, the production of (3,4-Dimethoxyphenyl)(oxo)acetate may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Dimethoxyphenyl)(oxo)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(3,4-Dimethoxyphenyl)(oxo)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules

Mecanismo De Acción

The mechanism by which (3,4-Dimethoxyphenyl)(oxo)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or modifications to the acetate backbone. Below is a comparative analysis:

Table 1: Structural Analogs and Key Features

| Compound Name | Substituents/Modifications | Molecular Formula | Key Applications/Effects | Reference |

|---|---|---|---|---|

| Ethyl (3,4-dimethoxyphenyl)(oxo)acetate | 3,4-OCH₃; α-ketoacetate | C₁₂H₁₄O₅ | Pharmaceutical intermediate | [8, 17] |

| Ethyl (3,4-difluoro-5-methoxyphenyl)(oxo)acetate | 3,4-F; 5-OCH₃; α-ketoacetate | C₁₁H₁₀F₂O₄ | Unknown (fluorine enhances lipophilicity) | [5] |

| Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | 3,4-Cl; α-ketoacetate | C₁₀H₈Cl₂O₃ | Synthetic intermediate for agrochemicals | [18] |

| Ethyl (3,4-dimethoxyphenyl)aminoacetate | 3,4-OCH₃; α-ketoacetate + NH linkage | C₁₂H₁₅NO₅ | API intermediate (e.g., anticonvulsants) | [8] |

| trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene | Dimeric structure with dual dimethoxy groups | C₂₄H₂₆O₄ | Cytotoxic (IC₅₀: 2.73–24.14 μM) | [3] |

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Dimeric analogs () exhibit pronounced cytotoxicity, likely due to enhanced planar stacking with biological targets .

Table 2: Cytotoxicity of Selected Analogs (MTT Assay)

| Compound | IC₅₀ (μM) A549 (Lung) | IC₅₀ (μM) MCF7 (Breast) | IC₅₀ (μM) HepG2 (Liver) |

|---|---|---|---|

| trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene | 2.73 ± 0.86 | 4.12 ± 1.02 | 7.45 ± 1.89 |

| cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene | 5.14 ± 1.21 | 6.33 ± 1.54 | 9.87 ± 2.34 |

Findings :

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl (3,4-dimethoxyphenyl)(oxo)acetate | 246.24 | 1.82 | 0.15 (Water) |

| Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | 247.08 | 2.95 | 0.08 (Water) |

| Ethyl (3,4-difluoro-5-methoxyphenyl)(oxo)acetate | 244.19 | 2.14 | 0.12 (Water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.